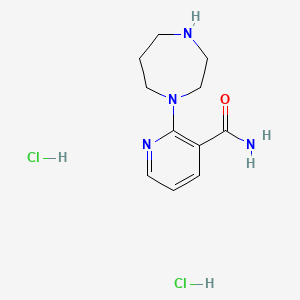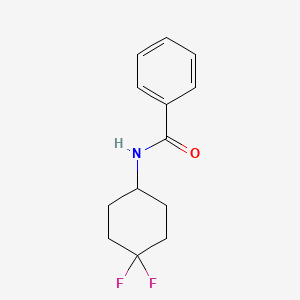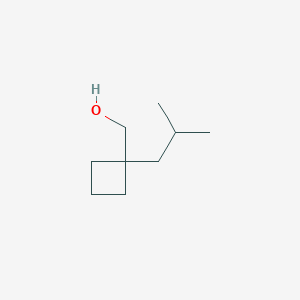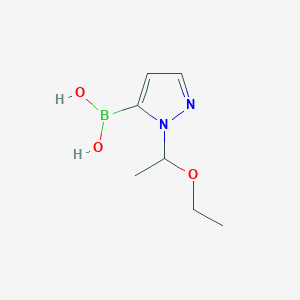
3-Ethynyl-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-4-methylthiophene is an organic compound with the chemical formula C8H6S. This compound features a unique structure that makes it a valuable target for research in various fields. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylthiophene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkynes . Another method involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate, providing substituted thiophenes in good yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and iodine are employed under mild conditions.
Major Products Formed:
Scientific Research Applications
3-Ethynyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound, known for its aromaticity and diverse applications.
2-Ethynylthiophene: A similar compound with an ethynyl group at the 2-position.
4-Methylthiophene: A derivative with a methyl group at the 4-position.
Uniqueness: 3-Ethynyl-4-methylthiophene stands out due to the presence of both an ethynyl group and a methyl group on the thiophene ring.
Properties
Molecular Formula |
C7H6S |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
3-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3 |
InChI Key |
BFYOLYKNPDKMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)









![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
